4-[(2-carboxybenzoyl)oxymethyl]hexanoic Acid
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Overview
Description
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester is an organic compound that belongs to the family of phthalates. Phthalates are esters of phthalic acid and are commonly used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This particular compound is known for its applications in various industrial processes and products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester typically involves the esterification of phthalic anhydride with the corresponding alcohol, 1-(4-carboxy-2-ethylbutanol). The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
Phthalic anhydride+1-(4-carboxy-2-ethylbutanol)→1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester+Water
The reaction is typically carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous feeding of phthalic anhydride and 1-(4-carboxy-2-ethylbutanol) into the reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed from the reactor to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to phthalic acid and 1-(4-carboxy-2-ethylbutanol) in the presence of a strong acid or base.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of phthalic acid and other oxidation products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: Phthalic acid and 1-(4-carboxy-2-ethylbutanol)
Oxidation: Phthalic acid and other oxidation products
Substitution: Products depend on the nucleophile used
Scientific Research Applications
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester has several scientific research applications, including:
Chemistry: Used as a plasticizer in the synthesis of polymers and other materials.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of flexible plastics, coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and durability. In biological systems, it can interact with hormone receptors, potentially disrupting normal hormonal functions. The exact molecular targets and pathways involved in its endocrine-disrupting effects are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Benzenedicarboxylic acid, diethyl ester
- 1,2-Benzenedicarboxylic acid, dibutyl ester
- 1,2-Benzenedicarboxylic acid, di(2-ethylhexyl) ester
Comparison
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to other phthalates, it may offer different levels of plasticizing efficiency, flexibility, and compatibility with various polymer systems. Its potential biological effects, such as endocrine disruption, may also vary based on its specific structure.
Properties
CAS No. |
82975-92-6 |
---|---|
Molecular Formula |
C15H18O6 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-(4-carboxy-2-ethylbutoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C15H18O6/c1-2-10(7-8-13(16)17)9-21-15(20)12-6-4-3-5-11(12)14(18)19/h3-6,10H,2,7-9H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
GFVYJJBOJSAPJC-UHFFFAOYSA-N |
SMILES |
CCC(CCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
Canonical SMILES |
CCC(CCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
Synonyms |
MECBP; 1,2-Benzenedicarboxylic Acid Mono(4-carboxy-2-ethylbutyl) Ester |
Origin of Product |
United States |
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